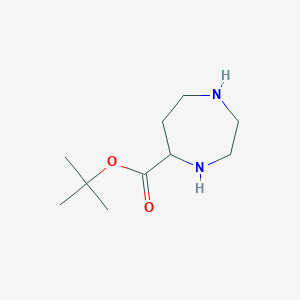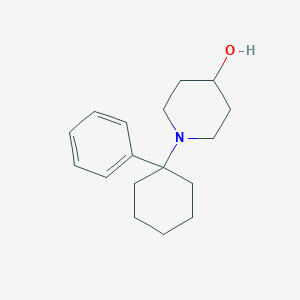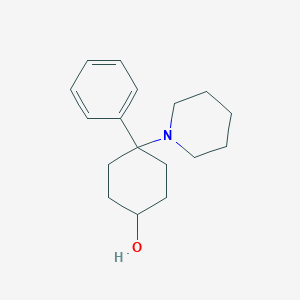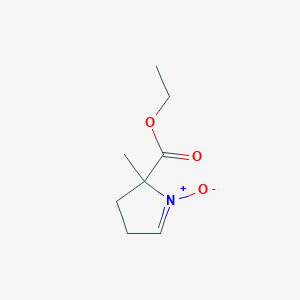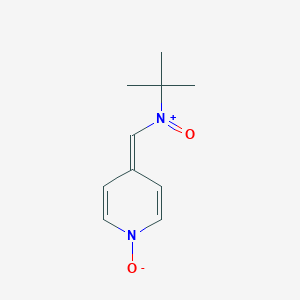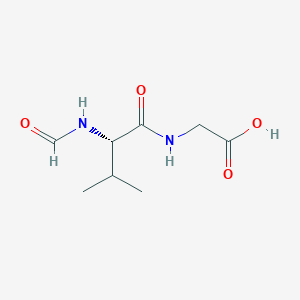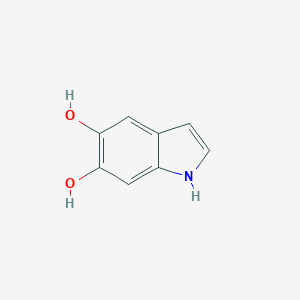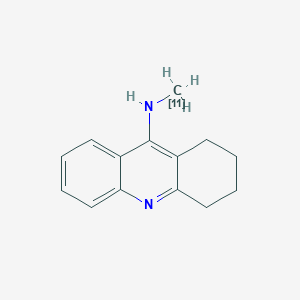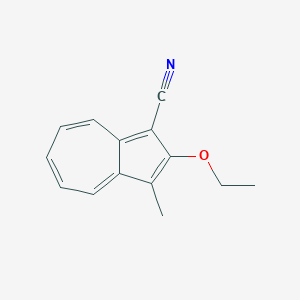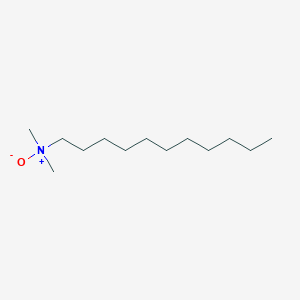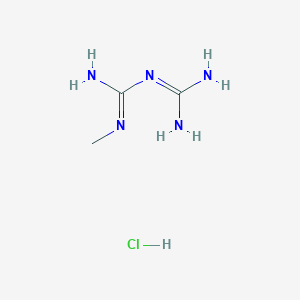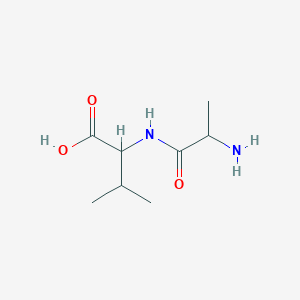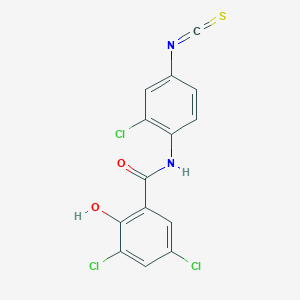
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide, also known as DCSA, is a chemical compound that has been widely used in scientific research due to its unique properties. DCSA is a derivative of salicylamide, which is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. DCSA has been found to have several interesting biochemical and physiological effects, which make it a valuable tool in various research fields.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that play a key role in inflammation and pain. By inhibiting COX-2, 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemische Und Physiologische Effekte
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been found to have several interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activities, 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has also been found to have anti-viral activity against several viruses, including influenza, herpes simplex virus, and human immunodeficiency virus (HIV). 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has also been found to modulate the immune system, by increasing the production of certain cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in a wide range of solvents. However, 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research involving 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide. One area of interest is the development of new derivatives of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide, which may have improved properties and activities. Another area of interest is the investigation of the mechanism of action of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide, which may lead to the discovery of new targets for drug development. Finally, the potential use of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide as a therapeutic agent for various diseases, including cancer and viral infections, is an area of ongoing research.
Synthesemethoden
The synthesis of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide involves the reaction of 3,5-dichlorosalicylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloro-4-isothiocyanatophenylamine to form 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide. The synthesis of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been well-documented in the scientific literature, and several variations of the synthesis method have been developed.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been used in a wide range of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been found to have several interesting properties, including anti-inflammatory, anti-tumor, and anti-viral activities. These properties make 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide a valuable tool in various research fields.
Eigenschaften
CAS-Nummer |
136769-35-2 |
|---|---|
Produktname |
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide |
Molekularformel |
C14H7Cl3N2O2S |
Molekulargewicht |
373.6 g/mol |
IUPAC-Name |
3,5-dichloro-N-(2-chloro-4-isothiocyanatophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H7Cl3N2O2S/c15-7-3-9(13(20)11(17)4-7)14(21)19-12-2-1-8(18-6-22)5-10(12)16/h1-5,20H,(H,19,21) |
InChI-Schlüssel |
WEZFEBZMOVTRFR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=C=S)Cl)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Kanonische SMILES |
C1=CC(=C(C=C1N=C=S)Cl)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Andere CAS-Nummern |
136769-35-2 |
Synonyme |
3,5-dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide compound 76-544 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




